Isotopic Purity and Mass Difference Optimization: Deflazacort-D5 vs. Deflazacort-d3/d7
Deflazacort-D5 provides a nominal mass shift of +5 Da from the unlabeled analyte (C25H31NO6, MW 441.5 g/mol), which is optimal for minimizing spectral overlap with the analyte's natural isotopic envelope while avoiding the higher costs and potential for deuterium scrambling associated with higher-order labeled analogs like Deflazacort-d7 (MW 448.6 g/mol, +7 Da) . The product is specified with ≥98% atom D enrichment [1], ensuring a high signal-to-background ratio for the internal standard channel in multiple reaction monitoring (MRM) assays.
| Evidence Dimension | Nominal Mass Shift and Isotopic Purity |
|---|---|
| Target Compound Data | Nominal Mass Shift: +5 Da; Isotopic Purity: ≥98% atom D (Deflazacort-D5) |
| Comparator Or Baseline | Nominal Mass Shift: +3 Da (Deflazacort-d3) or +7 Da (Deflazacort-d7); Purity specifications vary by supplier [1] |
| Quantified Difference | A +5 Da shift represents a balance between sufficient mass separation from the analyte's M+1 and M+2 isotopic peaks and a synthetic cost lower than that of a +7 Da analog. |
| Conditions | Comparative assessment of commercial deuterated deflazacort products (CAS 14484-47-0 unlabeled) for LC-MS/MS internal standard applications. |
Why This Matters
The +5 Da shift and high isotopic purity of Deflazacort-D5 ensure accurate quantification by providing a distinct, high-intensity signal with minimal cross-talk, which is a key technical specification for method validation and procurement decisions.
- [1] MedChemExpress. (n.d.). Deflazacort-d7 Product Page. View Source
